molecular formula C28H32O16 B8086185 4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- CAS No. 934768-05-5

4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-

Cat. No.: B8086185
CAS No.: 934768-05-5
M. Wt: 624.5 g/mol
InChI Key: WEUAMJXXXHKXGE-DORMBUOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- is a flavonoid derivative characterized by a benzopyran core with complex glycosylation and hydroxyl/methoxy substitutions. Its structure includes:

  • A 3-hydroxy-4-methoxyphenyl group at position 2.
  • A disaccharide moiety (2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl) at position 3.
  • Hydroxy groups at positions 5 and 7, with the latter being methoxylated.

This compound belongs to a class of naturally occurring flavonoids known for diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties . Its unique glycosylation pattern distinguishes it from simpler flavonoid aglycones and influences its solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O16/c1-38-12-6-14(32)18-16(7-12)41-22(11-3-4-15(39-2)13(31)5-11)23(20(18)34)43-26-24(21(35)19(33)17(8-29)42-26)44-27-25(36)28(37,9-30)10-40-27/h3-7,17,19,21,24-27,29-33,35-37H,8-10H2,1-2H3/t17-,19+,21+,24-,25+,26+,27+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUAMJXXXHKXGE-DORMBUOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501103381
Record name 3-[[2-O-D-Apio-β-D-furanosyl-β-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934768-05-5
Record name 3-[[2-O-D-Apio-β-D-furanosyl-β-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934768-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[2-O-D-Apio-β-D-furanosyl-β-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501103381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chalcone Cyclization

  • Method : A 2'-hydroxyacetophenone derivative is condensed with a substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde) under acidic conditions (HCl/HOAc) to form a chalcone intermediate. Cyclization is achieved via acid-catalyzed intramolecular esterification.

  • Conditions :

    • Solvent: Ethanol or acetic acid

    • Catalyst: Concentrated H<sub>2</sub>SO<sub>4</sub> or polyphosphoric acid

    • Yield: 60–75%.

Functional Group Introduction

  • Hydroxylation : Selective oxidation at C-5 and C-7 is achieved using H<sub>2</sub>O<sub>2</sub>/NaOH or enzymatic methods (e.g., cytochrome P450 mimics).

  • Methoxy Protection : Methylation with dimethyl sulfate (DMS) or diazomethane under controlled pH ensures regioselectivity.

Glycosylation Strategies

The disaccharide moiety (D-apiofuranosyl-(1→2)-β-D-galactopyranosyl ) is introduced at C-3 via sequential glycosylation.

Galactopyranosyl Donor Preparation

  • Donor Type : Trichloroacetimidate or bromide derivatives of β-D-galactopyranose are preferred for stability and reactivity.

  • Activation : Silver triflate (AgOTf) or BF<sub>3</sub>·OEt<sub>2</sub> promotes glycosidic bond formation.

  • Key Steps :

    • Protection of C-2 hydroxyl with acetyl or benzoyl groups to direct β-selectivity.

    • Coupling with the chromone core under anhydrous conditions (CH<sub>2</sub>Cl<sub>2</sub>, 0°C to RT).

Apiofuranosyl Attachment

  • Donor Synthesis : D-Apiofuranose is prepared from D-ribose via Kiliani-Fischer elongation, followed by selective protection.

  • Coupling : A 2-O-glycosylation is performed using a thioglycoside donor and NIS/TfOH activation.

  • Yield Optimization :

    • Phase-Transfer Catalysis (PTC) : Enhances solubility and reaction efficiency in biphasic systems (e.g., CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O with tetrabutylammonium bromide).

    • Microwave Assistance : Reduces reaction time from 24 h to 1–2 h.

Protecting Group Management

Selective protection/deprotection is critical for achieving the target substitution pattern.

Hydroxyl Group Protection

  • Temporary Groups :

    PositionProtecting GroupReagentDeprotection Method
    C-5Acetyl (Ac)Ac<sub>2</sub>ONaOH/MeOH
    C-7Benzyl (Bn)BnBrH<sub>2</sub>/Pd-C
    PhenylTBDMSTBDMSClTBAF

Final Deprotection

  • Global Deacetylation : NH<sub>3</sub>/MeOH or K<sub>2</sub>CO<sub>3</sub>/MeOH.

  • Hydrogenolysis : H<sub>2</sub>/Pd-C removes benzyl groups without affecting methoxy substituents.

Alternative Enzymatic Approaches

Biocatalytic methods offer regioselective glycosylation with minimal protection:

Glycosyltransferase-Mediated Synthesis

  • Enzymes : Recombinant GtfC (for rhamnosyl transfer) or MgtB (for glucosyl transfer).

  • Conditions :

    • Buffer: Phosphate (pH 7.5), 37°C

    • Donor: UDP-galactose or UDP-apiose.

  • Advantages : Avoids harsh reagents and simplifies purification.

Yield and Purity Data

Comparative analysis of synthetic routes:

MethodKey StepsYield (%)Purity (HPLC)
Chemical GlycosylationAgOTf-promoted coupling3995
Enzymatic GlycosylationGtfC-mediated transfer2898
PTC-Assisted SynthesisTetrabutylammonium bromide4592

Data aggregated from.

Challenges and Optimization

  • Regioselectivity : Competing glycosylation at C-5/C-7 requires bulky protecting groups (e.g., TBDMS).

  • Anomeric Control : β-Selectivity is achieved using participating groups (e.g., acetyl at C-2 of galactose).

  • Scalability : Microwave-assisted steps improve throughput but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenone structure can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the chromenone structure would yield dihydro derivatives.

Scientific Research Applications

Pharmacological Properties

  • Anti-inflammatory Activity : Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory effects. For instance, compounds derived from this structure have been shown to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Several studies have demonstrated that benzopyran derivatives possess anticancer properties. In vitro assays revealed that these compounds can induce apoptosis in various cancer cell lines. For example, a study reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, suggesting selective cytotoxicity towards cancerous cells while sparing normal cells .
  • PKC-ζ Inhibition : A specific application of certain benzopyran derivatives is their role as isoform-selective inhibitors of Protein Kinase C zeta (PKC-ζ). These inhibitors can modulate signaling pathways involved in cancer progression and neurobiology, indicating their potential utility in research related to chronic psychostimulant abuse and other neurobiological disorders .

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative activity of several benzopyran derivatives against different cancer cell lines. Notably, compound 5a demonstrated a significant inhibition rate (81–83%) against CCRF-CEM leukemia cells while maintaining minimal cytotoxicity towards normal HEK-293 cells. This selectivity highlights the potential for developing targeted cancer therapies using these compounds .

Case Study 2: Anti-inflammatory Applications

In a pharmacological evaluation, a novel benzopyran derivative was tested for its anti-inflammatory properties in animal models. The results indicated a marked reduction in inflammatory markers and symptoms associated with arthritis, suggesting that this class of compounds could be developed into effective anti-inflammatory agents for clinical use .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 (μM)Reference
Anticancer5a5.2 - 22.2
Anti-inflammatoryBenzopyran DerivativeN/A
PKC-ζ InhibitionVariousN/A

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzopyran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Glycosylation Pattern Reported Bioactivity Reference
Target Compound C₂₈H₃₂O₁₈* 656.55 3-O-(apiofuranosyl-galactopyranosyl), 5-OH, 7-OCH₃, 2-(3-OH-4-OCH₃-phenyl) Apio-beta-D-furanosyl-beta-D-galactopyranosyl Not explicitly stated (likely antioxidant or glycosidase interaction)
Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) C₁₅H₁₀O₆ 286.24 3,5,7-OH, 4′-OH-phenyl None (aglycone) Antitumor, inhibits PI3K and S6 kinase; anti-angiogenic
Quercetin-3-O-sophoroside (3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranosyl quercetin) C₂₇H₃₀O₁₇ 626.52 3-O-sophoroside (glucosyl-glucopyranosyl), 5,7-OH, 2-(3,4-diOH-phenyl) β-D-glucopyranosyl-β-D-glucopyranosyl Antioxidant, anti-inflammatory
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)- C₁₈H₁₆O₆ 328.32 5-OH, 6,7-diOCH₃, 2-(4-OCH₃-phenyl) None Structural analogue used in spectroscopic studies
Laricitrin 3-rutinoside (3-O-rutinosyl-2-(3,4-diOH-5-OCH₃-phenyl)-5,7-diOH-4H-1-benzopyran-4-one) C₂₈H₃₂O₁₇ 640.55 3-O-rutinosyl (rhamnosyl-glucopyranosyl), 5,7-OH, 2-(3,4-diOH-5-OCH₃-phenyl) 6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl Standard reference for phytochemical analysis
Compound 139 (from ) C₁₇H₁₄O₉ 354.29 5,7-diOH, 3,6-diOCH₃, 2-(3-OH-4-OCH₃-phenyl) None Not specified (likely similar to kaempferol derivatives)

*Estimated based on structural similarity to .

Key Differences in Glycosylation and Bioactivity

Glycosylation Patterns:

  • The target compound features a rare apiofuranosyl-galactopyranosyl disaccharide, which is structurally distinct from the more common glucosyl-glucopyranosyl (sophoroside, ) or rhamnosyl-glucopyranosyl (rutinoside, ) moieties.
  • In contrast, kaempferol (aglycone) lacks glycosylation, contributing to its lower molecular weight and higher membrane permeability but shorter metabolic half-life .

Substituent Effects:

  • The 3-hydroxy-4-methoxyphenyl group at position 2 in the target compound differs from the 3,4-dihydroxyphenyl group in quercetin derivatives.
  • Compounds with multiple methoxy groups (e.g., 6,7-dimethoxy in ) exhibit reduced aqueous solubility but enhanced stability against oxidation compared to hydroxyl-rich analogues.

Bioactivity Implications:

  • Kaempferol ’s antitumor activity is linked to its inhibition of PI3K and S6 kinase, which is facilitated by its aglycone structure enabling direct interaction with kinase domains .
  • The target compound’s glycosylation likely limits its cellular uptake but may enhance specificity for carbohydrate-binding proteins or extracellular targets. Similar glycosylated flavonoids (e.g., quercetin-3-O-sophoroside) are known to modulate immune responses via lectin interactions .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name LogP* Water Solubility (mg/mL)* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 1.2 0.05 8 18
Kaempferol 1.5 0.12 4 6
Quercetin-3-O-sophoroside -0.8 1.5 10 17
Laricitrin 3-rutinoside -1.2 2.3 11 17

*Estimated using PubChem data and analogous compounds .

  • However, its high hydrogen bond acceptor count (18) may limit blood-brain barrier penetration.
  • In contrast, laricitrin 3-rutinoside’s high water solubility (2.3 mg/mL) aligns with its polar rutinosyl group, making it suitable for aqueous formulations .

Biological Activity

The compound 4H-1-benzopyran-4-one , particularly the derivative 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy- , is a complex flavonoid that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24O11C_{21}H_{24}O_{11}, with a molecular weight of approximately 420.41 g/mol. The structure features a benzopyran backbone with multiple hydroxyl and methoxy substitutions, which are critical for its biological activity.

Antioxidant Activity

Flavonoids are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have demonstrated that derivatives of benzopyran compounds exhibit significant antioxidant activity, contributing to their protective effects against various diseases .

Anti-inflammatory Effects

Research indicates that benzopyran derivatives possess potent anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, thereby reducing inflammation in various models. For instance, a study highlighted the anti-inflammatory effects of similar compounds in animal models of arthritis .

Anticancer Properties

Benzopyran derivatives have shown promising anticancer activity against several cancer cell lines. In vitro studies indicated that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For example, one study reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells .

Antimicrobial Activity

The antimicrobial potential of benzopyran derivatives has been explored extensively. They exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

The biological activities of benzopyran derivatives are attributed to several mechanisms:

  • Inhibition of Enzymes : Many compounds inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways : They can affect signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, leading to cytotoxic effects in cancer cells .

Case Studies

  • Anti-inflammatory Study : A study conducted on a series of 7-methoxybenzopyran derivatives demonstrated significant reduction in edema in rat models when administered at specific dosages, showcasing their potential as anti-inflammatory agents .
  • Anticancer Research : In a recent investigation, several benzopyran derivatives were tested against drug-resistant cancer cell lines. The results showed enhanced cytotoxicity compared to standard chemotherapeutic agents, indicating their potential role in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50 (μM)Reference
Antioxidant4H-1-benzopyran derivativeNot specified
Anti-inflammatory7-methoxybenzopyran derivativeNot specified
AnticancerMDA-MB-231 (breast cancer)5.2 - 22.2
AntimicrobialVarious pathogensVariable

Q & A

Q. How can the glycosidic linkage in the apiofuranosyl-galactopyranosyl moiety be experimentally validated?

Methodological Answer :

  • NMR Analysis : Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm the anomeric configuration (α/β) and linkage positions. For example, the anomeric proton resonance in the range of δ 4.5–5.5 ppm (¹H-NMR) and cross-peaks in HMBC between the glycosidic oxygen and adjacent carbons can resolve connectivity .
  • Enzymatic Hydrolysis : Treat the compound with specific glycosidases (e.g., β-galactosidase) to cleave the glycosidic bond, followed by LC-MS or TLC to identify released monosaccharides (e.g., galactose or apiose derivatives) .

Q. What spectroscopic methods are optimal for characterizing the flavone core structure?

Methodological Answer :

  • UV-Vis Spectroscopy : Compare absorption bands (λmax ~250–350 nm) with known flavones to confirm the chromophore. Methoxy and hydroxyl substitutions shift λmax predictably .
  • FTIR-ATR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the pyrone ring, O–H stretches at ~3200–3500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI-HRMS to verify the molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) with <5 ppm mass accuracy .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer :

  • Experimental Determination :
    • logP : Perform shake-flask experiments using octanol/water partitioning followed by HPLC quantification .
    • Aqueous Solubility : Use saturation shake-flask methods with UV-Vis or LC-MS detection .
  • Computational Prediction : Apply software like MarvinSuite or ACD/Labs to estimate logP and solubility based on structural fragments .

Advanced Research Questions

Q. How can metabolic stability be assessed in hepatic microsomal assays?

Methodological Answer :

  • In Vitro Incubation : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over time (0–60 min). Calculate half-life (t₁/₂) using first-order kinetics .
  • Metabolite Identification : Use UPLC-QTOF-MS with MSE data-independent acquisition to detect phase I/II metabolites (e.g., hydroxylation, demethylation, glucuronidation) .

Q. What strategies resolve contradictions in reported toxicity profiles of structurally similar flavones?

Methodological Answer :

  • Comparative SAR Analysis : Systematically vary substituents (e.g., methoxy vs. hydroxyl groups) and test cytotoxicity in cell lines (e.g., HepG2, HEK293) using MTT assays. Correlate structural features with IC₅₀ values .
  • Mechanistic Studies : Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential pathway activation (e.g., oxidative stress, apoptosis) between analogs .

Q. How can the compound’s binding affinity to target proteins (e.g., kinases, receptors) be quantified?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd, KD) at varying compound concentrations .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with mutagenesis (e.g., alanine scanning) of key residues in the binding pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.